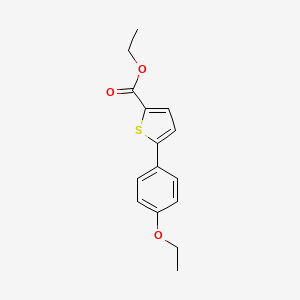
Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate
Descripción general
Descripción
Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound might interact with multiple targets, leading to various physiological changes .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives are generally known for their good thermal and chemical stability , which might influence their bioavailability.
Result of Action
Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound might have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are generally known for their good thermal and chemical stability , which might suggest that they are relatively resistant to environmental changes.
Métodos De Preparación
The synthesis of Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate typically involves the condensation of ethyl thiophene-2-carboxylate with 4-ethoxybenzaldehyde under acidic or basic conditions. Common synthetic routes include:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.
Industrial production methods often utilize these synthetic routes on a larger scale, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic media, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and light-emitting diodes.
Biology: Thiophene derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound is used in the synthesis of pharmaceutical agents with various therapeutic properties.
Industry: It is utilized in the production of corrosion inhibitors and other industrial chemicals.
Comparación Con Compuestos Similares
Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-thiophenecarboxylate: Similar in structure but lacks the ethoxyphenyl group, resulting in different chemical and biological properties.
Ethyl 5-phenylthiophene-2-carboxylate: Similar but without the ethoxy group, affecting its reactivity and applications.
Propiedades
IUPAC Name |
ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S/c1-3-17-12-7-5-11(6-8-12)13-9-10-14(19-13)15(16)18-4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIIFIISVCUEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



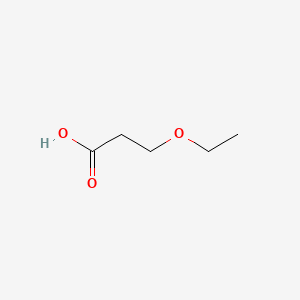
amine hydrochloride](/img/structure/B3021123.png)

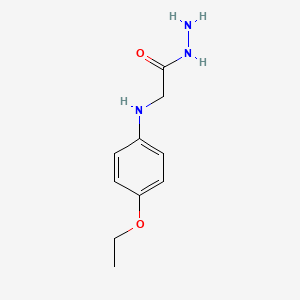

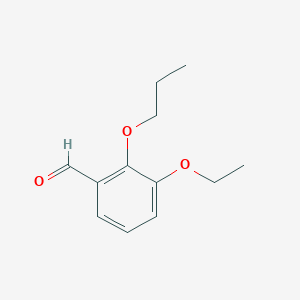

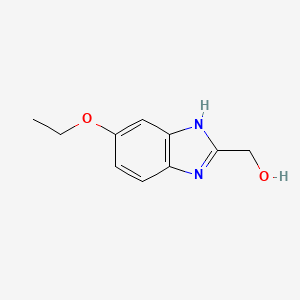

![2-[(4-Ethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3021138.png)
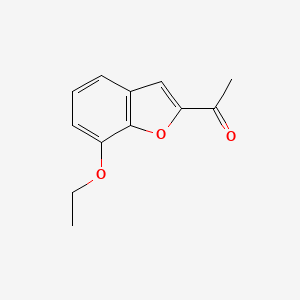
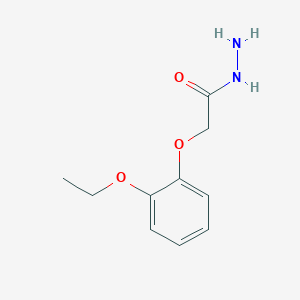
![[(4-Ethoxyphenyl)thio]acetic acid](/img/structure/B3021142.png)
